N'-[(E)-(4-butoxyphenyl)methylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(E)-(4-butoxyphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-butoxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the reaction of pyridine-4-carbohydrazide with 4-butoxybenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve pyridine-4-carbohydrazide in ethanol.
- Add 4-butoxybenzaldehyde to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under vacuum to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-butoxyphenyl)methylidene]pyridine-4-carbohydrazide are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-butoxyphenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
N’-[(E)-(4-butoxyphenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its potential anticancer and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-butoxyphenyl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. The Schiff base moiety allows it to coordinate with metals, influencing various biological pathways. For example, its interaction with metal ions can inhibit enzyme activity, leading to potential therapeutic effects such as anticancer or antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide
Uniqueness
N’-[(E)-(4-butoxyphenyl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and overall biological activity. This structural variation can lead to different interactions with biological targets and metal ions, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-3-12-22-16-6-4-14(5-7-16)13-19-20-17(21)15-8-10-18-11-9-15/h4-11,13H,2-3,12H2,1H3,(H,20,21)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPHKUGNSIDXNK-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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